molecular formula C12H14O2 B144320 Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- CAS No. 58741-14-3

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

Cat. No.: B144320
CAS No.: 58741-14-3
M. Wt: 190.24 g/mol
InChI Key: XLBLRLIFRIMESC-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-: is a chemical compound with the molecular formula C12H14O2. It is used as an intermediate in the preparation of arylalkanoic acids, which are utilized as anti-inflammatory drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- typically involves the reaction of 2-ethyl-2,3-dihydro-5-benzofuran with ethanone under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.

    Substitution: Halogens, nucleophiles, and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its role in the development of anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2,3-dihydro-5-benzofuranyl)-: Similar structure but lacks the ethyl group at the 2-position.

    2-Acetylbenzofuran: Similar core structure but differs in the position and type of substituents.

Uniqueness

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable as an intermediate in the synthesis of certain pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-11-7-10-6-9(8(2)13)4-5-12(10)14-11/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBLRLIFRIMESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=C(O1)C=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613728
Record name 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58741-14-3
Record name 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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